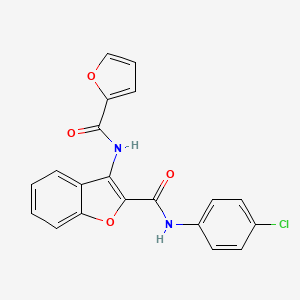
N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide" belongs to a class of chemicals that have been explored for their potential in various scientific fields. Although specific information on this compound is limited, related substances have been studied for their synthesis methods, molecular structures, and properties.
Synthesis Analysis
The synthesis of related benzofuran derivatives involves complex chemical reactions, including oxidation and cycloaddition processes. For instance, the synthesis of similar compounds has been achieved by the oxidation of sulfanyl-benzofurans or by employing cascade formal [3 + 2] cycloaddition reactions catalyzed by In(OTf)3 to produce naphtho[1,2-b]furan-3-carboxamides and benzofuran-3-carboxamides with high regioselectivity (Xia & Lee, 2014).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of benzene and furan rings. These structures have been analyzed using techniques like X-ray crystallography, revealing specific bond angles, dihedral angles, and interactions such as π–π and C—H⋯π interactions, which contribute to the stability of the crystal structure (Choi et al., 2008).
Chemical Reactions and Properties
Benzofuran compounds participate in various chemical reactions, including domino strategies for synthesis, photochemical routes for substitution, and reactions with active methylene compounds. These reactions allow for the functionalization and diversification of the benzofuran core, leading to compounds with potential biological activities (Ma et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Benzofuro- and Benzothieno-Phenanthridones : N-(p-chlorophenyl) carboxamides, including similar compounds to the one , were synthesized and exposed to UV oxidative irradiation, leading to the formation of benzo[d]-furo[3, 2-f] phenanthridin-10 (9H)-one and benzo[d]-thieno[3, 2-f] phenanthridin-10 (9H)-one. This highlights the compound's potential in photochemical reactions and synthesis of novel organic compounds (Karminski-Zamola & Bajić, 1989).
Formation of 2-substituted Benzo[b]furans : A study demonstrated the synthesis of 2-substituted benzo[b]furans via a photochemical reaction, highlighting the potential use of related compounds in the creation of benzo[b]furans, which have various applications in organic chemistry (Protti, Fagnoni & Albini, 2012).
Biological Activity
Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives : A series of 5-arylfuran-2-carboxamide derivatives, structurally related to the compound , were synthesized and evaluated as urotensin-II receptor antagonists. This study showcases the potential of similar compounds in the development of new drugs targeting specific receptors (Lim et al., 2019).
Inhibitory Activities of Benzofuran Hydroxamic Acids : Research on 2-substituted benzofuran hydroxyamic acids, similar to the compound , showed potent inhibitory activity against 5-lipoxygenase. This indicates the potential of related compounds in the development of inhibitors for specific enzymes (Ohemeng et al., 1994).
Safety And Hazards
This involves detailing the safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.
Orientations Futures
This involves discussing potential future research directions or applications for the compound, based on its properties and reactivity.
Please consult with a professional chemist or a reliable scientific database for more accurate and specific information. It’s always important to handle chemicals safely and responsibly.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-12-7-9-13(10-8-12)22-20(25)18-17(14-4-1-2-5-15(14)27-18)23-19(24)16-6-3-11-26-16/h1-11H,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCPEDABRFKUFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(furan-2-carboxamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

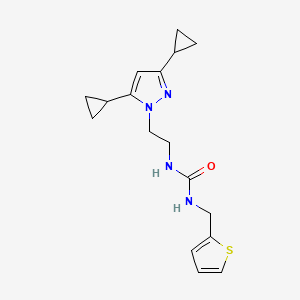
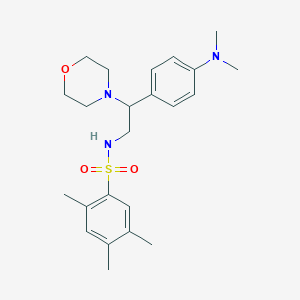
![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)
![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)
![2-[[2-(Cyclopropylmethyl)phenoxy]methyl]oxirane](/img/structure/B2487643.png)
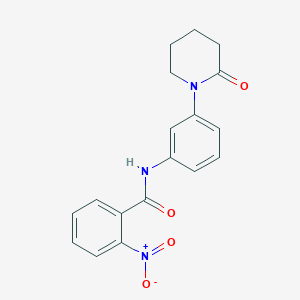
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
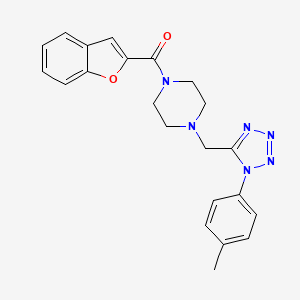
![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)